molecular formula C21H23N3O7S B2634068 2-(4-(ethylsulfonyl)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 941884-33-9

2-(4-(ethylsulfonyl)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2634068
CAS No.: 941884-33-9
M. Wt: 461.49
InChI Key: JLCYEZZSTMMRIY-UHFFFAOYSA-N
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Description

The compound 2-(4-(ethylsulfonyl)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic molecule known for its diverse properties and potential applications in various scientific fields. The unique structure of this compound combines elements of phenyl, ethylsulfonyl, and oxadiazole groups, which contribute to its distinctive chemical behavior and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multi-step organic synthesis techniques. One common method includes the formation of the oxadiazole ring through a cyclization reaction, followed by the attachment of the phenyl groups through condensation reactions. Reagents such as ethyl sulfone, phenylhydrazine, and acetic anhydride are often used under controlled temperatures and pressures to ensure high yields.

Industrial Production Methods

Scaling up the production of this compound for industrial applications involves optimizing reaction conditions to maximize efficiency and yield. Continuous flow reactors and advanced catalytic systems are employed to maintain consistent quality and reduce production costs. Industrial methods focus on ensuring the purity of the final product through rigorous purification processes, including recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(ethylsulfonyl)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides and sulfones.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can convert certain functional groups into alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can occur at the phenyl or oxadiazole rings, where halogens or other substituents can be introduced.

Common Reagents and Conditions

Reagents such as sodium hydride, methyl iodide, and acetic acid are commonly used in these reactions. Typical conditions include maintaining reactions at specific temperatures (ranging from -10°C to 100°C) and using inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.

Major Products

Major products from these reactions include derivatives with modified functional groups that can be further utilized for additional chemical modifications or applications in scientific research.

Scientific Research Applications

2-(4-(ethylsulfonyl)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide has significant applications in several fields:

  • Chemistry: It serves as an intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is studied for its potential bioactivity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its role as a therapeutic agent for various diseases, leveraging its unique chemical structure to interact with biological targets.

  • Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-(4-(ethylsulfonyl)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound's functional groups enable it to form specific bonds or interactions, influencing biological pathways. For example, its phenyl groups may allow it to intercalate into DNA, disrupting cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

  • 2-(4-methylsulfonyl)phenyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

  • 2-(4-(ethylsulfonyl)phenyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

  • 2-(4-(ethylsulfonyl)phenyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

By exploring the unique characteristics and applications of 2-(4-(ethylsulfonyl)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide, researchers can unlock new possibilities for its use in various scientific and industrial domains.

Properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O7S/c1-5-32(26,27)15-8-6-13(7-9-15)10-18(25)22-21-24-23-20(31-21)14-11-16(28-2)19(30-4)17(12-14)29-3/h6-9,11-12H,5,10H2,1-4H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCYEZZSTMMRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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